2-((4-((2-(2-Methoxy-5-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
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Description
2-((4-((2-(2-Methoxy-5-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H32N2O4S2 and its molecular weight is 476.65. The purity is usually 95%.
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Scientific Research Applications
Chemiluminescence Studies
Research by Watanabe et al. (2010) explored the chemiluminescence properties of sulfanyl-substituted bicyclic dioxetanes, related in structure to the compound . The study found that these compounds show light emission under certain conditions, indicating potential applications in bioimaging or analytical chemistry (Watanabe et al., 2010).
Biological Activity Screening
Rehman et al. (2013) synthesized a series of compounds structurally related to the molecule of interest, focusing on biological screening against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. The study indicated the potential pharmaceutical applications of such compounds due to their enzyme inhibitory activities (Rehman et al., 2013).
Anticancer Properties
Yushyn et al. (2022) investigated the pharmacophore hybridization approach using molecules structurally similar to the compound in focus, exploring their anticancer properties. This research indicates the potential application of such compounds in developing new anticancer drugs (Yushyn et al., 2022).
Computational and Pharmacological Evaluation
Faheem (2018) conducted a study on novel derivatives, including computational and pharmacological evaluation for various biological activities like toxicity assessment, tumor inhibition, and antioxidant activities. Such studies are crucial for understanding the potential therapeutic applications of complex organic compounds (Faheem, 2018).
Properties
IUPAC Name |
2-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanylbutylsulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S2/c1-17-7-9-21(29-3)19(13-17)25-23(27)15-31-11-5-6-12-32-16-24(28)26-20-14-18(2)8-10-22(20)30-4/h7-10,13-14H,5-6,11-12,15-16H2,1-4H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USECYXAWULXJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSCCCCSCC(=O)NC2=C(C=CC(=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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